molecular formula C9H7BrN2 B1525463 2-Bromo-3-methylquinoxaline CAS No. 21594-95-6

2-Bromo-3-methylquinoxaline

Cat. No. B1525463
CAS RN: 21594-95-6
M. Wt: 223.07 g/mol
InChI Key: YBJFSDXUCGYJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methylquinoxaline is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a white to brown solid .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-methylquinoxaline is 1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-3-methylquinoxaline has a predicted boiling point of 281.3±35.0 °C and a predicted density of 1.565±0.06 g/cm3 . It also has a predicted pKa of -1.25±0.48 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Recent research has focused on synthesizing quinoxaline derivatives, including 2-Bromo-3-methylquinoxaline, through various chemical reactions. These techniques often aim to optimize antimicrobial activity or explore new molecular structures (Singh et al., 2010), (Elassar, 2006).
  • Characterization and Analysis : In-depth experimental and theoretical investigations, including X-ray diffraction and spectroscopic studies, have been conducted to understand the molecular structure and electronic properties of quinoxaline derivatives (Benallal et al., 2020).

Antimicrobial and Antibacterial Properties

  • Antimicrobial Activity : Synthesized quinoxaline derivatives have been tested for their potential antimicrobial properties. Studies show that certain quinoxaline derivatives, possibly including 2-Bromo-3-methylquinoxaline, exhibit significant antibacterial and antifungal activities (Gupta et al., 2013), (Taiwo et al., 2021).

Potential in Cancer Research

  • Anti-Cancer Applications : Quinoxaline derivatives have been studied for their potential as anti-cancer agents. They have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, particularly in hypoxic environments typical of many tumors (Weng et al., 2008), (Alanazi et al., 2021).

Environmental and Industrial Applications

  • Sustainable Synthesis : Efforts have been made to synthesize 2-Methylquinoxaline derivatives, including 2-Bromo-3-methylquinoxaline, using environmentally friendly and sustainable methods. This includes using glycerol as a raw material, which is a by-product in biodiesel production (Tanaka et al., 2021).

Safety And Hazards

The safety data sheet for 2-Bromo-3-methylquinoxaline indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Relevant Papers Several papers have been published on the topic of quinoxaline, a chemical moiety to which 2-Bromo-3-methylquinoxaline belongs . These papers discuss the synthesis and reactivity of quinoxaline derivatives, their physicochemical and biological activities, and their use in the design and development of bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

properties

IUPAC Name

2-bromo-3-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJFSDXUCGYJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylquinoxaline

CAS RN

21594-95-6
Record name 2-bromo-3-methylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-methylquinoxaline
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-methylquinoxaline
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-methylquinoxaline
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-methylquinoxaline
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-methylquinoxaline

Citations

For This Compound
3
Citations
E Abushanab - The Journal of Organic Chemistry, 1973 - ACS Publications
The oxidation of the quinoxaline 1, 4-dioxides 2a and2b with 1 or 2 equiv of ra-chloroperbenzoic acid furnished the corresponding sulfoxides (3a and 3b) and sulfones (4a and 4b), …
Number of citations: 17 pubs.acs.org
FA Carey, LJ Hayes - The Journal of Organic Chemistry, 1973 - ACS Publications
Two methods were investigated for the generation of O-nitrenes (3) and/or O-nitrenium cations (4): lead tetraacetate oxidation of O-alkylhydroxylamines (5) and thermal base-catalyzed …
Number of citations: 29 pubs.acs.org
Z Gryczyński, A Kawski - Zeitschrift für Naturforschung A, 1991 - degruyter.com
The effect of 2-substitutions (NH 2 . O, CH 3 O, CI. Br) in 3-methylquinoxalines on the fluorescence and phosphorescence band position and intensity at 293 K, and the temperature …
Number of citations: 3 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.